molecular formula C18H20BrN3O3 B11366864 5-[(3-bromo-4,5-diethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one

5-[(3-bromo-4,5-diethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11366864
M. Wt: 406.3 g/mol
InChI Key: WOCXUQMWAFZZRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-bromo-4,5-diethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core, which is known for its biological activity, and a substituted benzyl group that enhances its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-bromo-4,5-diethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method is the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. The resulting benzimidazole is then subjected to further functionalization.

The introduction of the 3-bromo-4,5-diethoxybenzyl group can be achieved through a nucleophilic substitution reaction. This involves the reaction of the benzimidazole derivative with 3-bromo-4,5-diethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(3-bromo-4,5-diethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

5-[(3-bromo-4,5-diethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-[(3-bromo-4,5-diethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The substituted benzyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-bromo-4,5-diethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is unique due to its combination of a benzimidazole core and a substituted benzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H20BrN3O3

Molecular Weight

406.3 g/mol

IUPAC Name

5-[(3-bromo-4,5-diethoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C18H20BrN3O3/c1-3-24-16-8-11(7-13(19)17(16)25-4-2)10-20-12-5-6-14-15(9-12)22-18(23)21-14/h5-9,20H,3-4,10H2,1-2H3,(H2,21,22,23)

InChI Key

WOCXUQMWAFZZRY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)Br)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.